Quinoline-8-sulfonate
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Overview
Description
Quinoline-8-sulfonate is a chemical compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a sulfonate group attached to the quinoline ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline-8-sulfonate typically involves the reaction of quinoline with sulfonating agents. One common method is the reaction of quinoline with sulfuric acid, which introduces the sulfonate group at the 8-position of the quinoline ring. Another method involves the use of quinoline-8-sulfonyl chloride, which can be prepared by reacting quinoline-8-sulfonic acid with thionyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, and they typically use continuous flow reactors to ensure consistent product quality. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Quinoline-8-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-8-sulfonic acid.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reducing agents used.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline-8-sulfonic acid, various quinoline derivatives, and substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Quinoline-8-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Derivatives of this compound have shown potential as antimicrobial and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline-8-sulfonate involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, leading to various biological effects. For example, in antimicrobial applications, it can inhibit the activity of metal-dependent enzymes in pathogens, thereby exerting its antimicrobial effects . In anticancer applications, it can interfere with metal ion homeostasis in cancer cells, leading to cell death .
Comparison with Similar Compounds
Quinoline-8-sulfonate can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its strong chelating properties and used in similar applications.
8-Aminoquinoline: Used primarily in antimalarial drugs like primaquine and tafenoquine.
8-Nitroquinoline: Studied for its electron-withdrawing properties and potential biological activities.
Uniqueness
What sets this compound apart is its sulfonate group, which enhances its solubility in water and its ability to participate in a wider range of chemical reactions compared to other quinoline derivatives .
Properties
Molecular Formula |
C9H6NO3S- |
---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
quinoline-8-sulfonate |
InChI |
InChI=1S/C9H7NO3S/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8/h1-6H,(H,11,12,13)/p-1 |
InChI Key |
SXVRECLPTCOMIA-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2 |
Origin of Product |
United States |
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